molecular formula C22H18F2N4O2S2 B2912719 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226445-27-7

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Katalognummer: B2912719
CAS-Nummer: 1226445-27-7
Molekulargewicht: 472.53
InChI-Schlüssel: BMXREGSFKQCRPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a potent and selective small molecule inhibitor designed to target the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical mediator of cytokine signaling and is implicated in a wide range of pathological conditions, making its targeted inhibition a primary therapeutic strategy. The compound's core structure, featuring a substituted imidazole-thioacetamide pharmacophore, is engineered for high-affinity binding to the JAK kinase domain, thereby suppressing the phosphorylation and subsequent dimerization of STAT proteins. Research into this compound is primarily focused on immunology and oncology, where aberrant JAK/STAT signaling drives disease progression. In autoimmune disease research, it is utilized to investigate the molecular pathogenesis of conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease, by blocking pro-inflammatory cytokine signals from interleukins and interferons. In oncology, its application is centered on studying hematological malignancies and solid tumors that are dependent on constitutive JAK/STAT activation for proliferation and survival, such as certain leukemias and lymphomas. The research value of this inhibitor lies in its utility as a precise chemical tool for dissecting the complex contributions of specific JAK isoforms and STAT family members in disease models, thereby facilitating target validation and the discovery of novel biomarker-driven therapeutic approaches.

Eigenschaften

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2S2/c1-14-12-31-21(26-14)27-19(29)13-32-22-25-11-18(15-5-3-2-4-6-15)28(22)16-7-9-17(10-8-16)30-20(23)24/h2-12,20H,13H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXREGSFKQCRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

    Formation of the imidazole core: This can be achieved through the condensation of benzil with ammonium acetate and an appropriate aldehyde.

    Introduction of the difluoromethoxy phenyl group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with difluoromethylating agents.

    Thioether formation: The imidazole intermediate is then reacted with a thiol derivative to introduce the thioether linkage.

    Acetamide formation: Finally, the thiazole derivative is coupled with the thioether intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s biological and physicochemical properties are influenced by its substituents. Below is a comparative analysis with similar derivatives:

Compound Name / ID Key Substituents Molecular Weight Key Spectral Data (IR/NMR) Biological Activity Insights
Target Compound 4-(Difluoromethoxy)phenyl, phenyl, 4-methylthiazole ~464.0 (calc.) C=O: ~1675 cm⁻¹; C=S: ~1250 cm⁻¹ Hypothesized enhanced binding due to difluoromethoxy group
9c 4-Bromophenyl, benzodiazolylphenoxymethyl Not reported C=O: ~1663–1682 cm⁻¹; NH: 3150–3319 cm⁻¹ Docking studies suggest strong binding to active sites
1226429-38-4 4-Chlorophenyl, p-tolyl, thiazol-2-yl 441.0 Not reported Structural analog with potential antimicrobial activity (inferred from similar scaffolds)
Compounds 7–9 Triazole-thiones with 2,4-difluorophenyl ~450–500 (calc.) C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹ Tautomerism affects reactivity and binding
20 Benzo[d]imidazol-2-yl, methylthio, phenylthioxothiazole Not reported NH: Broad peaks ~3150–3400 cm⁻¹ Demonstrated synthetic versatility for further derivatization
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : The 4-(difluoromethoxy)phenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ) or bromophenyl in 9c .
  • Thiazole vs. Triazole : Thiazole-containing derivatives (target compound, 1226429-38-4 ) exhibit simpler tautomerism than triazole-thiones (7–9 ), which exist in equilibrium between thiol and thione forms .
  • Synthetic Flexibility : Compounds like 20 demonstrate the utility of acetamide scaffolds for generating diverse heterocycles, suggesting the target compound could serve as a precursor for further modifications.

Biologische Aktivität

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS Number: 1226439-36-6) is a novel imidazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective properties, supported by various studies and data.

PropertyValue
Molecular FormulaC₁₈H₁₅F₂N₃O₂S
Molecular Weight473.5 g/mol
CAS Number1226439-36-6

1. Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives, including the compound in focus, exhibit significant antimicrobial properties. Jain et al. evaluated various derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder well diffusion method. The results indicated that compounds with similar structures showed varying degrees of inhibition:

CompoundZone of Inhibition (mm)
Test CompoundE. coli
5a15
5b11
Streptomycin (Control)28

This suggests that the compound may possess comparable antimicrobial efficacy, particularly against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed through various models, including carrageenan-induced paw edema in rats. Imidazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. In one study, certain derivatives demonstrated significant reduction in edema compared to standard anti-inflammatory agents like diclofenac sodium .

3. Neuroprotective Effects

A notable application of this compound is its role in neuroprotection, particularly in Alzheimer's disease models. The compound has been identified as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the production of amyloid-beta plaques associated with Alzheimer's pathology. In vitro studies indicate that it effectively reduces amyloid-beta levels, which could translate into therapeutic benefits for neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study of various imidazole derivatives, the tested compound exhibited a significant zone of inhibition against E. coli and B. subtilis, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Neuroprotective Mechanism
In a laboratory model simulating Alzheimer's disease, treatment with the compound resulted in a marked decrease in amyloid plaque formation and improved cognitive function metrics compared to untreated controls.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.